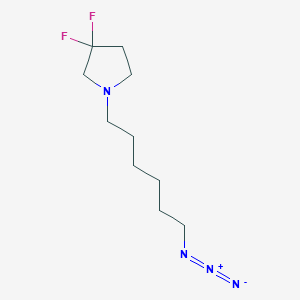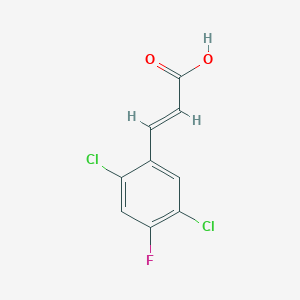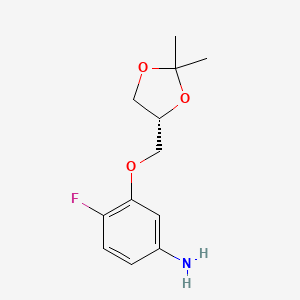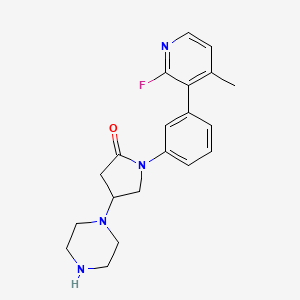
1-(6-Azidohexyl)-3,3-difluoropyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Azidohexyl)-3,3-difluoropyrrolidine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and reactivity. This compound features an azido group attached to a hexyl chain, which is further connected to a difluoropyrrolidine ring. The presence of the azido group makes it a versatile intermediate in organic synthesis, particularly in click chemistry reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Azidohexyl)-3,3-difluoropyrrolidine typically involves the nucleophilic substitution of a halogenated precursor with sodium azide. The reaction is carried out under mild conditions, often in the presence of a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction temperature is usually maintained between 50-70°C to ensure complete conversion of the halogenated precursor to the azido compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
1-(6-Azidohexyl)-3,3-difluoropyrrolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding amines or thioethers.
Cycloaddition Reactions: The azido group participates in Huisgen 1,3-dipolar cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Copper(I) Catalysts: Used in azide-alkyne cycloaddition reactions.
Reducing Agents: Such as LiAlH4 for the reduction of the azido group.
Solvents: Polar aprotic solvents like DMF and DMSO are commonly used.
Major Products Formed
1,2,3-Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
科学的研究の応用
1-(6-Azidohexyl)-3,3-difluoropyrrolidine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(6-Azidohexyl)-3,3-difluoropyrrolidine is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which are useful in various applications. Additionally, the azido group can be reduced to an amine, which can further participate in various biochemical pathways .
類似化合物との比較
Similar Compounds
Uniqueness
1-(6-Azidohexyl)-3,3-difluoropyrrolidine is unique due to the presence of both the azido group and the difluoropyrrolidine ring. This combination imparts distinct reactivity and stability, making it a valuable compound in various synthetic and research applications.
特性
分子式 |
C10H18F2N4 |
|---|---|
分子量 |
232.27 g/mol |
IUPAC名 |
1-(6-azidohexyl)-3,3-difluoropyrrolidine |
InChI |
InChI=1S/C10H18F2N4/c11-10(12)5-8-16(9-10)7-4-2-1-3-6-14-15-13/h1-9H2 |
InChIキー |
AMUNVXDRCUDXRX-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1(F)F)CCCCCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[9,9'-Bicarbazole]-3,3',6,6'-tetracarbonitrile](/img/structure/B13728178.png)

![7-(2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl)-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13728181.png)
![7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B13728193.png)
![[6-(Toluene-4-sulfonyloxy)-hexyloxy]-acetic acid tert-butyl ester](/img/structure/B13728216.png)




![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13728253.png)
![7H-Imidazo[1,5-A]imidazol-2-amine](/img/structure/B13728257.png)



